1-(2-chlorophenyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
1-(2-Chlorophenyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 2-chlorophenyl group at the 1-position and a 4-methoxyphenylamine substituent at the 4-position.
Properties
IUPAC Name |
1-(2-chlorophenyl)-N-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5O/c1-25-13-8-6-12(7-9-13)23-17-14-10-22-24(18(14)21-11-20-17)16-5-3-2-4-15(16)19/h2-11H,1H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZYMNBWBJRMDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorophenyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors One common method involves the condensation of 2-chlorobenzaldehyde with 4-methoxyaniline to form an intermediate Schiff base, which is then cyclized with hydrazine hydrate to yield the pyrazolo[3,4-d]pyrimidine core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorophenyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for methoxy substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(2-chlorophenyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- For example, the dichlorophenyl analog () exhibits a high melting point (266.4°C), suggesting strong intermolecular interactions due to halogen bonding .
- Methoxy Groups: The 4-methoxyphenyl group in the target compound likely improves solubility compared to non-polar substituents, as seen in ’s 2-methoxyethylamine derivative .
- Bulkier Substituents : Compounds with 2-chloro-2-phenylethyl groups (e.g., SI388) show moderate melting points (169–171°C), indicating that bulky substituents disrupt crystallinity .
Biological Activity
1-(2-chlorophenyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound features a pyrazolo[3,4-d]pyrimidine core with specific substitutions that enhance its biological properties. The structural formula can be represented as follows:
Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:
- Inhibition of Protein Kinases : The compound has shown potential as a protein kinase D inhibitor, which plays a crucial role in cell signaling pathways related to cancer and inflammation .
- Antioxidant Properties : Studies have demonstrated that pyrazolo derivatives can enhance antioxidant activity, contributing to their protective effects against oxidative stress .
- Anti-inflammatory Effects : The compound has been linked to the inhibition of pro-inflammatory cytokines, suggesting its use in treating inflammatory diseases .
Table 1: Biological Activities and IC50 Values
| Activity Type | IC50 Value (µM) | Reference |
|---|---|---|
| Protein Kinase Inhibition | 50 | |
| Antioxidant Activity | 73-84 | |
| Anti-inflammatory Activity | < 100 |
Case Study 1: Cancer Cell Lines
In vitro studies have evaluated the efficacy of this compound against various cancer cell lines. Notably, it demonstrated significant antiproliferative activity against HepG2 (liver cancer) and HeLa (cervical cancer) cells with growth inhibition percentages of approximately 54.25% and 38.44%, respectively. Importantly, it showed minimal toxicity towards normal fibroblasts, indicating a favorable therapeutic window .
Case Study 2: Inflammatory Models
Another study focused on the compound's anti-inflammatory properties using lipopolysaccharide (LPS)-induced models. The results indicated that the compound effectively inhibited TNF-alpha release in macrophages, highlighting its potential for treating inflammatory conditions .
Structure-Activity Relationship (SAR)
The biological activity of this compound is significantly influenced by its structural components. The presence of the methoxy group on the phenyl ring enhances interaction with target proteins through hydrogen bonding, as evidenced by molecular docking studies. This interaction is critical for the compound's inhibitory effects on protein kinases and its antioxidant capabilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
